

Ebselen Administration in Animal Models of Hearing Loss: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ebselen*

Cat. No.: *B1671040*

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Introduction

Ebselen (SPI-1005) is an investigational organoselenium compound that has demonstrated significant otoprotective effects in various preclinical models of sensorineural hearing loss.[1][2][3][4] Its mechanism of action primarily involves mimicking the activity of glutathione peroxidase (GPx), a critical antioxidant enzyme in the cochlea, and activating the Nrf2-ARE signaling pathway, which upregulates endogenous antioxidant defenses.[5][6][7][8] This document provides detailed application notes and protocols for the administration of **ebselen** in animal models of noise-induced, cisplatin-induced, and aminoglycoside-induced hearing loss.

Data Presentation

Table 1: Efficacy of Ebselen in Noise-Induced Hearing Loss (NIHL) Animal Models

Animal Model	Noise Exposure	Ebselen Administration	Auditory Brainstem Response (ABR) Threshold Shift Reduction	Outer Hair Cell (OHC) Protection	Reference
F-344 Rat	113 dB SPL, 4-16 kHz, 4 hours	4 mg/kg, oral gavage, twice daily for 3 or 14 days, starting 1 day before noise exposure	Significant reduction at 4, 8, 16, and 32 kHz at 9 weeks post-exposure with both 3-day and 14-day treatments.[9]	Reduced OHC loss at 15 weeks post-noise exposure.[9]	[9]
F-344 Rat	Single and repeated noise exposures	Oral or injected ebselen (dosage not specified in abstract)	Significant protection from both temporary and permanent threshold shifts.[10]	On average, three times more OHCs were preserved in ebselen-treated animals compared to controls.[10]	[10]
Guinea Pig	125 dB SPL, 4 kHz octave band, 5 hours	10 mg/kg or 30 mg/kg, oral gavage, 1 hour before and 18 hours after exposure	Significant reduction in permanent threshold shifts with 10 mg/kg dose. The 30 mg/kg dose was less effective.	Significant reduction in OHC loss with 10 mg/kg dose.	[11]

Table 2: Efficacy of Ebselen in Cisplatin-Induced Hearing Loss Animal Models

Animal Model	Cisplatin Dosage	Ebselen Administration	Auditory Brainstem Response (ABR) Threshold Shift Reduction	Outer Hair Cell (OHC) Protection	Reference
Balb/C Mouse	16 mg/kg, single intraperitoneal injection	Ebselen co-treatment (dosage and route not specified in abstract)	Prevented significant ABR threshold shifts at click, 4, 8, 16, and 32 kHz stimuli measured on day 8.[4]	Pretreatment with ebselen ameliorated apoptotic death in organotypic cultures of Corti's organ. [4]	[4]
F-344 Rat	16 mg/kg, single intraperitoneal injection	Combined oral formulation with allopurinol (ebselen dosage not specified)	Significant protection against ABR threshold shifts.[12]	Dependent on the preservation of OHC number.[12]	[12]
Rat (in vitro)	Not applicable	Ebselen treatment	Nearly complete protection of auditory hair cells from cisplatin ototoxicity in organotypic cultures.	Not applicable	[13]

Table 3: Efficacy of Ebselen in Aminoglycoside-Induced Hearing Loss Animal Models

Animal Model	Aminoglycoside	Ebselen Administration	Auditory Brainstem Response (ABR) Threshold Shift Reduction	Other Otoprotective Effects	Reference
CBA/Ca Mouse	Amikacin	Ebselen co-treatment (dosage and route not specified in abstract)	Mitigated mild fluctuating hearing loss. [11]	Mitigated amikacin-induced hyperacusis. [7]	[7] [11]
Mouse (in vivo)	Tobramycin	Ebselen co-treatment (dosage and route not specified in abstract)	Ameliorated tobramycin-induced ABR threshold shifts. [14]	Did not correlate with significant IHC or OHC loss in this model. [14]	[14]
Mouse (in vitro)	Tobramycin	Ebselen co-treatment (1:20 concentration with tobramycin)	Not applicable	Significant otoprotection against IHC and OHC loss in cochlear explant cultures. [14]	[14]

Experimental Protocols

Protocol 1: Ebselen Administration in a Rat Model of Noise-Induced Hearing Loss

1. Animal Model:

- Species: Fischer 344 (F-344) rats.
- Age: 6 weeks at the start of the experiment.
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. **Ebselen** Formulation and Administration:

- Formulation: Prepare a suspension of **ebselen** in a suitable vehicle such as 0.5% carboxymethyl cellulose.^[15] A fresh suspension should be made daily.^[15] For oral gavage, ensure the final concentration allows for the desired dosage in a reasonable volume (e.g., 1-2 ml/kg).
- Dosage: 4 mg/kg body weight.^[9]
- Route of Administration: Oral gavage.
- Dosing Schedule: Administer **ebselen** twice daily for the desired duration (e.g., 3 or 14 days), starting 24 hours before noise exposure.^[9]

3. Noise Exposure Protocol:

- Anesthetize the animals (e.g., with isoflurane).
- Place the anesthetized rat in a sound exposure chamber.
- Expose the animal to octave band noise centered at 8 kHz at an intensity of 113 dB SPL for 4 hours.^[9]

4. Auditory Function Assessment (ABR):

- Measure baseline ABR thresholds before noise exposure.
- Perform follow-up ABR measurements at desired time points post-noise exposure (e.g., 3, 6, 9, and 15 weeks).^[9]

- Anesthetize the animal and place it in a sound-attenuating booth.
- Use subdermal needle electrodes to record ABRs.
- Present click stimuli and pure-tone stimuli at various frequencies (e.g., 4, 8, 16, and 32 kHz).
[9]
- Determine the hearing threshold as the lowest stimulus intensity that elicits a discernible ABR waveform.

5. Histological Analysis:

- At the end of the experiment, perfuse the animals with paraformaldehyde.
- Dissect the cochleae and postfix them.
- Decalcify the cochleae and process for either whole-mount preparations or sectioning.
- Stain with appropriate markers (e.g., phalloidin for hair cell stereocilia and DAPI for nuclei) to visualize and quantify outer and inner hair cell survival.[16]

Protocol 2: Ebselen Administration in a Mouse Model of Cisplatin-Induced Hearing Loss

1. Animal Model:

- Species: Balb/C mice.
- Age: Adult.
- Housing: Standard laboratory conditions.

2. **Ebselen** Formulation and Administration:

- Formulation: **Ebselen** can be dissolved in a vehicle like dimethyl sulfoxide (DMSO) and then diluted in saline for intraperitoneal injection.[17]

- Dosage: A range of doses can be tested. For example, 15 mg/kg/day has been used in rats. [\[17\]](#)
- Route of Administration: Intraperitoneal (IP) injection.
- Dosing Schedule: Administer **ebsele**n 60 minutes before each cisplatin treatment. [\[17\]](#)

3. Cisplatin Administration:

- Dissolve cisplatin in 0.9% saline.
- Administer a single intraperitoneal injection of cisplatin at a dose of 16 mg/kg. [\[4\]](#)

4. Auditory Function Assessment (ABR):

- Measure baseline ABR thresholds before treatment.
- Perform follow-up ABR measurements at a specified time point after cisplatin injection (e.g., on day 8). [\[4\]](#)
- Follow the ABR recording procedure as described in Protocol 1, adapting for mice.

5. In Vitro Hair Cell Survival Assay (Organotypic Culture):

- Dissect the cochleae from neonatal rats (P2).
- Culture the organs of Corti.
- Pre-treat the cultures with **ebsele**n at various concentrations.
- Expose the cultures to cisplatin.
- After the exposure period, fix and stain the cultures to assess hair cell survival. [\[4\]](#)

Protocol 3: Ebsele Administration in a Mouse Model of Aminoglycoside-Induced Hearing Loss

1. Animal Model:

- Species: CBA/Ca mice.[6]
- Age: 3 months at the start of the experiment.[6]
- Housing: Standard laboratory conditions.

2. **Ebselen** Formulation and Administration:

- Formulation: Prepare **ebselen** for intraperitoneal injection as described in Protocol 2.
- Dosage: For example, 20 mg/kg has been used in a tobramycin model.[18]
- Route of Administration: Intraperitoneal (IP) injection.
- Dosing Schedule: Administer **ebselen** daily, concurrently with the aminoglycoside treatment. [18]

3. Aminoglycoside Administration:

- Administer the chosen aminoglycoside (e.g., amikacin or tobramycin) via subcutaneous or intraperitoneal injection daily for a specified period (e.g., 14 days).[6][18]

4. Auditory Function Assessment (ABR and DPOAE):

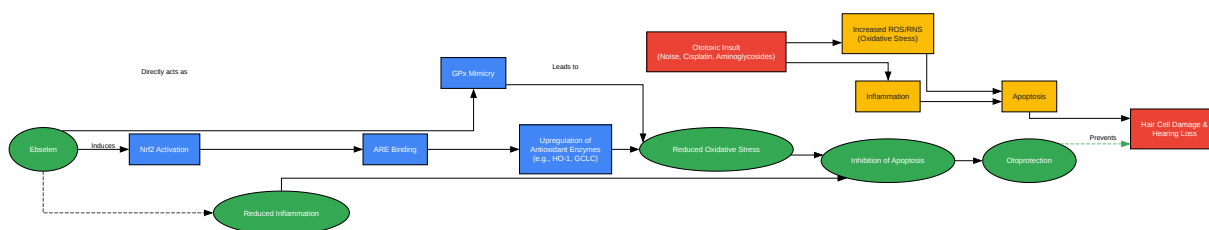
- Measure baseline ABR and Distortion Product Otoacoustic Emissions (DPOAEs).
- Perform follow-up measurements at various time points after the start of treatment (e.g., weeks 2, 6, 10, 14, and 18).[18]
- ABRs are recorded as previously described.
- For DPOAEs, present two primary tones (f_1 and f_2) with a specific frequency ratio (f_2/f_1) and measure the $2f_1-f_2$ distortion product.

5. Behavioral Assessment of Hyperacusis and Tinnitus:

- Use the acoustic startle reflex (ASR) paradigm to assess for hyperacusis (exaggerated startle response) and tinnitus (gap-induced prepulse inhibition of the acoustic startle).[6]

Signaling Pathways and Experimental Workflows

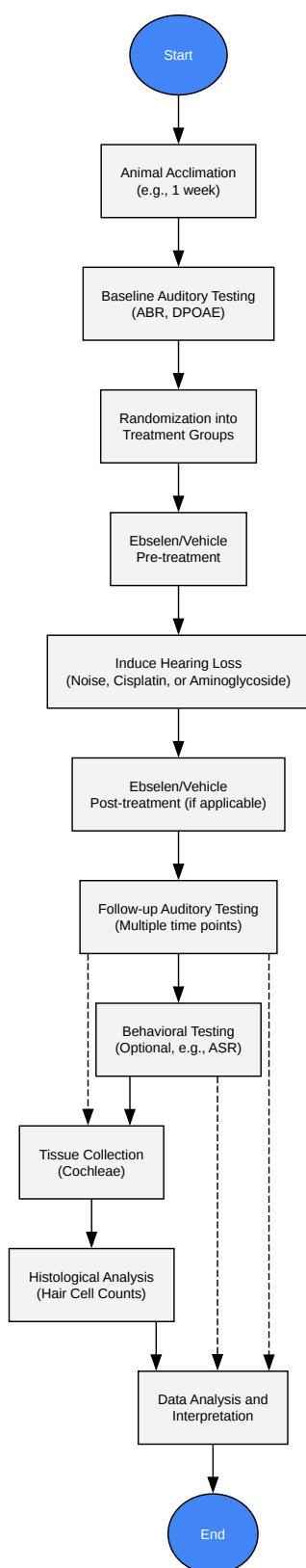
Signaling Pathway of Ebselen's Otoprotective Action



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Caption: **Ebselen's** otoprotective signaling pathway.

Experimental Workflow for Ebselen Administration in Animal Models



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Caption: General experimental workflow.

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